RBN-2397, also known as Atamparib, is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7) catalytic function. [, ] It is classified as a first-in-class PARP7 inhibitor, meaning it is the first of its kind to be investigated in clinical trials. [] RBN-2397 is being explored in oncology research for its potential to activate the Type I interferon (IFN) response within tumor cells. [, ] This area of research aims to leverage the body’s natural defenses to fight cancer.
RBN-2397 functions by inhibiting the catalytic activity of PARP7, a mono-ADP-ribosyltransferase (mono-ART) enzyme. [, , ] PARP7 typically plays a role in suppressing the Type I IFN response, a critical pathway in the body's innate immune response to viral infection and cellular stress. [, , ] By inhibiting PARP7, RBN-2397 allows for the restoration and enhancement of Type I IFN signaling within tumor cells. [, , ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: